ER176 - 1373887-29-6

ER176

Catalog Number: EVT-1489760
CAS Number: 1373887-29-6
Molecular Formula: C20H20ClN3O
Molecular Weight: 353.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Reference standard for PET tracer [11C]ER176
Overview

ER176 is a novel radioligand designed for positron emission tomography (PET) imaging, specifically targeting the 18-kDa translocator protein (TSPO). This protein is a crucial biomarker for various neurological conditions, including neuroinflammation and neurodegenerative diseases. The development of ER176 aims to enhance imaging capabilities in clinical settings by providing a more reliable and sensitive method for quantifying TSPO in the human brain.

Source and Classification

ER176 is classified as a quinazoline derivative, specifically an analog of the previously established radioligand [^11C]PK11195. It was synthesized to overcome limitations associated with existing TSPO ligands, particularly their sensitivity to genetic variations among individuals, which can affect binding affinity and imaging results. The compound is primarily sourced from synthetic pathways involving various chemical reactions that incorporate fluorine atoms, enhancing its imaging properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of ER176 involves several key steps:

  1. Starting Materials: The synthesis begins with substituted 2-aminobenzophenones, which are treated with glyoxylic acid to form an intermediate.
  2. Amidation: The intermediate undergoes amidation to produce the desired amide structure.
  3. Fluorination: Fluorine-containing aryl boronic acids are introduced through a phosphonium salt-activated coupling reaction, allowing for the incorporation of fluorine into the molecule.
  4. Labeling: The final product is labeled using [^11C]methylation procedures for initial screening and evaluation in vivo.

The synthesis pathway has been optimized to allow rapid access to various ER176 derivatives, enhancing the efficiency of producing analogs for testing .

Molecular Structure Analysis

ER176's molecular structure is characterized by its quinazoline core, specifically designed to facilitate high affinity for TSPO. The compound's structure includes:

  • A chiral center that contributes to its binding properties.
  • A secondary amide group essential for the methylation process during radiolabeling.
  • Fluorine atoms strategically placed on the aryl ring to improve imaging characteristics.

The molecular formula and weight of ER176 have been determined through spectroscopic methods, confirming its identity as a potent TSPO ligand .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing ER176 include:

  1. Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds between aryl boronic acids and other organic substrates, crucial for constructing the fluorinated aryl component of ER176.
  2. Amidation Reactions: These reactions are essential for forming the amide linkages that are characteristic of ER176.
  3. [^11C]Methylation: A specific labeling technique that introduces radioactive carbon into the compound, making it suitable for PET imaging.

These reactions are performed under controlled conditions to ensure high yields and purity of the final product .

Mechanism of Action

ER176 functions by binding to TSPO in the brain, where it competes with endogenous ligands. Upon administration, ER176 is rapidly taken up by brain tissue, allowing for real-time imaging of TSPO density through PET scans. The mechanism involves:

  • Specific Binding: ER176 exhibits high specificity for TSPO over other receptors, ensuring accurate imaging results.
  • Quantitative Analysis: The binding potential can be quantified using PET data to assess levels of neuroinflammation or other pathological states associated with TSPO expression .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 350 g/mol.
  • Appearance: Typically presented as a white to off-white powder.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Stability: Chemically stable under standard laboratory conditions but sensitive to light and moisture.

These properties influence both the synthesis process and the practical applications of ER176 in clinical settings .

Applications

ER176 serves as a promising tool in various scientific applications:

  1. Neuroimaging: Primarily utilized in PET imaging studies to visualize and quantify TSPO expression in neurological disorders such as Alzheimer's disease, multiple sclerosis, and traumatic brain injury.
  2. Research on Neuroinflammation: Provides insights into inflammatory processes in the brain, aiding in understanding disease mechanisms and treatment responses.
  3. Drug Development: Serves as a lead compound for developing new radioligands with improved specificity and sensitivity for clinical use.
Introduction to ER176 and Translocator Protein (TSPO) Biomarker Research

TSPO as a Biomarker for Neuroinflammation: Biological Role and Pathophysiological Relevance

The translocator protein (TSPO) is an 18-kDa outer mitochondrial membrane protein evolutionarily conserved across species. Structurally, it consists of five transmembrane α-helices forming a cholesterol-binding hydrophobic pocket, with a cholesterol recognition amino acid consensus (CRAC) domain at its carboxyl terminus [1] [7]. Under physiological conditions, TSPO expression in the human central nervous system (CNS) is minimal, predominantly localized to ependymal cells and sparse resting microglia [1] [6]. However, during neuroinflammatory processes triggered by injury, infection, or neurodegenerative pathology, TSPO undergoes marked upregulation (5-50 fold) in activated microglia and reactive astrocytes [5] [6]. This overexpression correlates with microglial transition from surveillance to pro-inflammatory states, making TSPO a sensitive biomarker for quantifying neuroinflammatory burden in vivo [6] [7].

TSPO's pathophysiological relevance extends beyond passive biomarker status. It facilitates cholesterol transport into mitochondria—the rate-limiting step in neurosteroidogenesis—and forms part of the mitochondrial permeability transition pore (MPTP) with VDAC (voltage-dependent anion channel) and ANT (adenine nucleotide translocase) [1] [7]. In neuroinflammatory contexts, elevated TSPO expression correlates with pro-inflammatory cytokine release, oxidative stress amplification, and mitochondrial dysfunction observed in Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS) [5] [6]. Critically, TSPO density increases precede neuronal loss in neurodegenerative models, positioning it as an early diagnostic biomarker [6].

Table 1: Pathophysiological Context of TSPO Overexpression

Disease CategorySpecific ConditionsTSPO Expression Pattern
NeurodegenerativeAlzheimer’s disease, Parkinson’s↑ in cortical/hippocampal microglia (AD), ↑ in brainstem (PD)
NeuroinflammatoryMultiple sclerosis, Encephalitis↑ in perilesional microglia/astrocytes
PsychiatricSchizophrenia, DepressionRegion-specific alterations (conflicting reports)
OncologicalGliomas, Breast cancer↑ in tumor-associated macrophages

Historical Development of TSPO Radioligands: From PK11195 to Third-Generation Agents

The prototypical TSPO radioligand [¹¹C]PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-isoquinoline-3-carboxamide) enabled pioneering neuroinflammation imaging in the 1980s. Despite its insensitivity to the rs6971 polymorphism—a single nucleotide polymorphism (SNP) causing an alanine-to-threonine substitution at position 147 (A147T)—PK11195 suffers from low specific-to-nondisplaceable binding ratios (BPND ≈ 0.2–0.5) and high nonspecific binding [3] [9]. These limitations stem from its lipophilicity (logP > 3.5), which reduces blood-brain barrier penetration and increases plasma protein binding [9] [10].

Second-generation ligands like [¹¹C]PBR28 and [¹⁸F]FEPPA addressed PK11195's signal-to-noise limitations with 5-10× higher BPND in high-affinity binders (HABs). However, they introduced a new constraint: extreme sensitivity to rs6971. This polymorphism generates three affinity phenotypes—high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs)—with PBR28 showing a 55-fold lower in vitro affinity for LAB versus HAB TSPO [3] [9]. Consequently, 5–15% of subjects (LABs) were excluded from clinical studies, complicating patient recruitment and quantification.

Third-generation ligands emerged with dual objectives: retaining high specific binding while minimizing rs6971 sensitivity. Candidates like [¹¹C]ER176 and [¹⁸F]GE-387 achieved LAB/HAB affinity ratios < 2 in vitro [3] [4]. ER176 specifically balanced these properties while maintaining compatibility with established [¹¹C]methylation radiolabeling techniques [3].

Table 2: Evolution of TSPO Radioligands

GenerationRepresentative AgentsBPND (HABs)rs6971 Sensitivity (LAB/HAB Ki Ratio)Key Limitations
First[¹¹C]PK111950.80.79Low signal-to-noise, high nonspecific binding
Second[¹¹C]PBR28, [¹⁸F]FEPPA1.2–3.00.018 (PBR28)Exclusion of LAB subjects (5–15% population)
Third[¹¹C]ER176, [¹⁸F]GE-3874.2 (ER176)0.78 (ER176)None for ER176; others show radiometabolite issues

ER176: Structural Innovations and Pharmacological Advantages Over Predecessors

ER176 ((R)-N-sec-butyl-4-(2-chlorophenyl)-N-[¹¹C]methylquinazoline-2-carboxamide) was rationally designed through structural optimization of PK11195. Key innovations include:

  • Quinazoline Core Replacement: Substituting PK11195's isoquinoline with a quinazoline ring enhanced TSPO binding affinity while reducing lipophilicity (logD = 2.8 vs. PK11195’s 3.5) [3] [9]. This modification improved blood-brain barrier penetration and reduced nonspecific binding.
  • Chiral sec-Butyl Group: The (R)-stereochemistry at the sec-butyl moiety increased binding specificity versus the racemic PK11195 [3].
  • Carboxamide Methylation: The N-methyl carboxamide group enabled efficient ¹¹C-radiolabeling via [¹¹C]CH3I alkylation of the desmethyl precursor [3].

Pharmacologically, ER176 achieves near-ideal TSPO imaging properties:

  • Reduced Polymorphism Sensitivity: In vitro assays show a LAB/HAB affinity ratio of 1.28 (vs. PBR28’s 55), enabling reliable quantification across genotypes [3] [9].
  • High Specific Binding: In human HABs, ER176 exhibits BPND = 4.2 ± 1.3—5× higher than PK11195 (0.8 ± 0.3)—with LAB BPND still clinically usable at 1.4 ± 0.8 [3] [9].
  • Metabolic Stability: Unlike DPA-713 and PBR28, ER176 generates no brain-penetrant radiometabolites, ensuring accurate quantification during 90-min PET scans [4] [9].

Table 3: ER176 vs. Key Comparators in Human PET Studies

ParameterER176PK11195PBR28DPA-713
BPND (HABs)4.2 ± 1.30.8 ± 0.31.2 ± 0.47.3 ± 2.1
BPND (LABs)1.4 ± 0.8~0.5Not quantifiable~1.8
rs6971 Sensitivity (BPND HAB/LAB)3.01.6>104.1
Radiometabolites in BrainNoneMinimalSignificantModerate

ER176's clinical validation includes blocking studies with XBD173 (a TSPO agonist), confirming >80% specific binding in nonhuman primates and humans [3] [9]. Whole-body PET reveals expected biodistribution in TSPO-rich organs (lungs > spleen > heart), with genotype-dependent uptake differences consistent with peripheral TSPO expression [3].

Properties

CAS Number

1373887-29-6

Product Name

ER176

IUPAC Name

N-[(2R)-butan-2-yl]-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

InChI

InChI=1S/C20H20ClN3O/c1-4-13(2)24(3)20(25)19-22-17-12-8-6-10-15(17)18(23-19)14-9-5-7-11-16(14)21/h5-13H,4H2,1-3H3/t13-/m1/s1

InChI Key

ASFLYNMYGAYKON-CYBMUJFWSA-N

SMILES

CCC(C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Synonyms

4-(2-Chlorophenyl)-N-methyl-N-((1R)-1-methylpropanyl)-2-quinazolinecarboxamide

Canonical SMILES

CCC(C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Isomeric SMILES

CC[C@@H](C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.